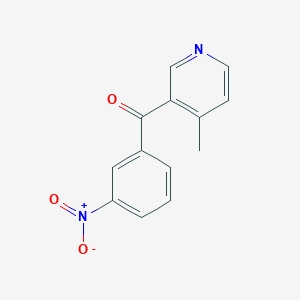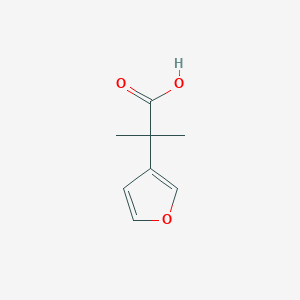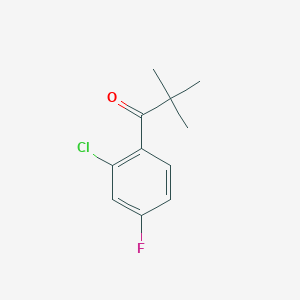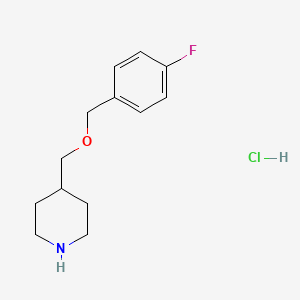![molecular formula C7H13NO B1319752 8-Azabicyclo[3.2.1]octan-2-ol CAS No. 1408075-80-8](/img/structure/B1319752.png)
8-Azabicyclo[3.2.1]octan-2-ol
概要
説明
The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[3.2.1]octan-2-ol is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee). A switch of exo / endo -selectivity was observed depending on the diazo substrates .科学的研究の応用
Catalytic Applications in Alcohol Oxidation
8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a close homologue of 8-Azabicyclo[3.2.1]octan-2-ol, has been identified as a potential catalyst in the oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air and copper cocatalysts at room temperature, highlighting its efficiency and environmental friendliness. ABOOL can be synthesized from readily available materials, making it an accessible option for catalytic applications (Toda et al., 2023).
Role in Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, central to the structure of this compound, is crucial in the synthesis of tropane alkaloids, which exhibit diverse biological activities. Research has focused on the stereoselective construction of this scaffold, given its significance in producing biologically active compounds. The synthesis approaches often involve stereocontrolled formation from acyclic starting materials or desymmetrizationprocesses starting from achiral tropinone derivatives (Rodríguez et al., 2021).
Structural and Conformational Studies
Extensive structural and conformational studies have been conducted on derivatives of this compound. For instance, a series of esters derived from this compound displayed a chair-envelope conformation, which is significant for understanding their chemical behavior and potential applications in pharmaceuticals and organic chemistry. The conformational stability and stereoelectronic effects of these compounds have been explored through various spectroscopic methods (Diez et al., 1991).
Application in Organic Synthesis
This compound and its derivatives are vital in the field of organic synthesis. They are used as building blocks due to their reactivity and structural uniqueness. This compound is at the core of numerous biologically active natural products, emphasizing its importance in synthesizing complex organic molecules (Flores & Díez, 2014).
Development of Proline Analogues
The compound has been used in the synthesis of new proline analogues with a bicyclic structure, which have potential applications in peptide synthesis and drug design. This highlights the versatility of this compound in creating novel compounds with specific structural features (Casabona, Jiménez, & Cativiela, 2007).
Safety and Hazards
作用機序
Target of Action
The primary target of 8-Azabicyclo[3.2.1]octan-2-ol is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Pharmacokinetics
The pharmacokinetics of 8-Azabicyclo[32The compound’s molecular weight is 1412108 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact on bioavailability.
Result of Action
The result of the compound’s action is the generation of optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . This leads to a wide array of interesting biological activities .
生化学分析
Biochemical Properties
8-Azabicyclo[3.2.1]octan-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is significant in the context of neurological research, as it can provide insights into the treatment of conditions such as Alzheimer’s disease .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been shown to exhibit cytotoxic activity on different tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cholinergic signaling and potential neuroprotective properties. At higher doses, toxic or adverse effects may be observed, including neurotoxicity and cytotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and biotransformation . The compound’s metabolism can influence its pharmacokinetics and overall biological activity. Understanding these metabolic pathways is essential for optimizing its therapeutic applications and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307417 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408075-80-8 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)



![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)




